2-(1-(2-Morpholinoethyl)-1h-1,2,3-triazol-4-yl)ethan-1-ol
Description
2-(1-(2-Morpholinoethyl)-1H-1,2,3-triazol-4-yl)ethan-1-ol is a triazole-derived compound featuring a morpholinoethyl substituent at the 1-position of the triazole ring and a hydroxyl-containing ethyl group at the 4-position. Its structure combines the rigidity of the triazole core with the polarity of the morpholine ring, making it a candidate for applications in medicinal chemistry, particularly in targeting neurodegenerative diseases or metal-mediated pathologies .
Properties
Molecular Formula |
C10H18N4O2 |
|---|---|
Molecular Weight |
226.28 g/mol |
IUPAC Name |
2-[1-(2-morpholin-4-ylethyl)triazol-4-yl]ethanol |
InChI |
InChI=1S/C10H18N4O2/c15-6-1-10-9-14(12-11-10)3-2-13-4-7-16-8-5-13/h9,15H,1-8H2 |
InChI Key |
WDEQVLKUMOTXCW-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCN2C=C(N=N2)CCO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(2-Morpholinoethyl)-1h-1,2,3-triazol-4-yl)ethan-1-ol typically involves a multi-step process. One common method includes the following steps:
Formation of the Triazole Ring: This can be achieved through a click chemistry reaction between an azide and an alkyne, often catalyzed by copper(I) ions.
Attachment of the Morpholine Group: The morpholine group can be introduced via nucleophilic substitution reactions.
Introduction of the Ethanol Group: This step can involve the reduction of an ester or aldehyde precursor to form the ethanol group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-(1-(2-Morpholinoethyl)-1h-1,2,3-triazol-4-yl)ethan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The triazole ring can be reduced under certain conditions to form a dihydrotriazole.
Substitution: The morpholine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Dihydrotriazoles.
Substitution: Various substituted morpholine derivatives.
Scientific Research Applications
2-(1-(2-Morpholinoethyl)-1h-1,2,3-triazol-4-yl)ethan-1-ol has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting neurological disorders.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Materials Science: It can be used in the development of new materials with specific electronic or photonic properties.
Mechanism of Action
The mechanism of action of 2-(1-(2-Morpholinoethyl)-1h-1,2,3-triazol-4-yl)ethan-1-ol depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The triazole ring can participate in hydrogen bonding and π-π interactions, while the morpholine group can enhance solubility and bioavailability.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Modified Substituents
The compound’s key structural analogs differ in the substituents attached to the triazole core, influencing their physicochemical properties and biological activities:
Key Research Findings
- Morpholinoethyl Advantage: The morpholine ring’s oxygen atoms facilitate hydrogen bonding and metal coordination, critical for interactions with Aβ peptides and Cu²⁺ in Alzheimer’s models .
- Trade-offs in Substituents: Thiomorpholinoethyl (PTMorph) improves metal binding but may introduce toxicity, while hydroxypropyl (POH) sacrifices activity for solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
